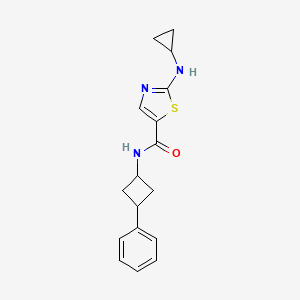![molecular formula C14H24N6O B7437055 (1-propan-2-ylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437055.png)
(1-propan-2-ylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-propan-2-ylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been explored.
科学研究应用
(1-propan-2-ylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone has been studied for its potential use in scientific research. It has been shown to have activity as a positive allosteric modulator of the dopamine D2 receptor, which is involved in the regulation of dopamine neurotransmission in the brain. This compound has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
作用机制
The mechanism of action of (1-propan-2-ylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone involves its activity as a positive allosteric modulator of the dopamine D2 receptor. This compound binds to a specific site on the receptor, which enhances the activity of dopamine neurotransmission in the brain. This mechanism of action is thought to be responsible for the compound's ability to reduce drug-seeking behavior in animal models.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are related to its activity as a positive allosteric modulator of the dopamine D2 receptor. This compound has been shown to enhance the activity of dopamine neurotransmission in the brain, which can have a range of effects on behavior and physiology. Specifically, this compound has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for addiction.
实验室实验的优点和局限性
One advantage of using (1-propan-2-ylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone in lab experiments is its potential as a treatment for addiction. This compound has been shown to reduce drug-seeking behavior in animal models, which suggests that it may have potential as a therapeutic agent for addiction. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and more research is needed to determine its safety and efficacy for use in humans.
未来方向
There are several future directions for research related to (1-propan-2-ylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone. One area of research could be focused on understanding the mechanism of action of this compound, and identifying other potential targets for its activity. Another area of research could be focused on developing this compound as a therapeutic agent for addiction, and conducting clinical trials to determine its safety and efficacy for use in humans. Finally, research could be focused on developing new compounds based on the structure of this compound, with the goal of identifying compounds with improved safety and efficacy profiles.
合成方法
The synthesis of (1-propan-2-ylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone involves a multi-step process. The first step involves the synthesis of 2-(2H-tetrazol-5-yl)pyrrolidine, which is then reacted with (1-bromoethyl)benzene to produce the intermediate compound 1-(2-(2H-tetrazol-5-yl)pyrrolidin-1-yl)propan-2-ol. This intermediate is then reacted with 4-piperidone hydrochloride to produce the final compound this compound.
属性
IUPAC Name |
(1-propan-2-ylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O/c1-10(2)19-8-5-11(6-9-19)14(21)20-7-3-4-12(20)13-15-17-18-16-13/h10-12H,3-9H2,1-2H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWNAIGSGMLREX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C(=O)N2CCCC2C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(1,3-Dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-3-(3-fluoro-5-methylphenyl)urea](/img/structure/B7436983.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(3-methoxythiolan-3-yl)methanone](/img/structure/B7436993.png)
![N-[(5-hydroxy-1-methyl-4-oxopyridin-2-yl)methyl]-4-propan-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7436997.png)
![6-methoxy-N-methyl-N-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]pyridazine-3-carboxamide](/img/structure/B7437003.png)
![7-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7437026.png)
![2,5-dimethyl-N-[4-(oxolan-2-ylmethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7437027.png)
![ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate](/img/structure/B7437030.png)
![Methyl 2-[(2-methoxy-2-oxoethyl)-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]amino]acetate](/img/structure/B7437037.png)
![3-hydroxy-N-methyl-N-[(4-methylsulfinylphenyl)methyl]-1-phenylcyclobutane-1-carboxamide](/img/structure/B7437040.png)
![[1-[(dimethylamino)methyl]cyclopropyl]-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437044.png)

![(2R)-2-(dimethylamino)-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7437052.png)

